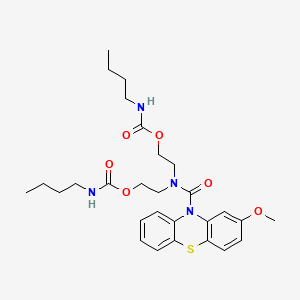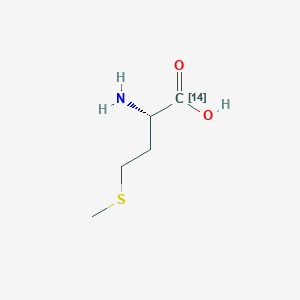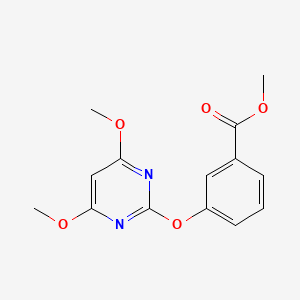
(S)-1-Hexyn-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Hexyn-3-OL is an organic compound with the molecular formula C6H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of both an alkyne group (a carbon-carbon triple bond) and a hydroxyl group (an -OH group) on the same carbon chain. The (S) designation indicates that the compound is the left-handed enantiomer, which can have different biological activities compared to its right-handed counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-1-Hexyn-3-OL can be synthesized through various methods. One common approach involves the use of propargyl alcohol as a starting material. The synthesis typically involves the following steps:
Alkylation: Propargyl alcohol is reacted with an appropriate alkyl halide in the presence of a base to form the desired alkyne.
Hydroboration-Oxidation: The alkyne is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of chiral catalysts to ensure the selective formation of the (S)-enantiomer. These methods are optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-1-Hexyn-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are employed for selective reduction.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-hexyn-3-one or 1-hexyn-3-al.
Reduction: Formation of 1-hexen-3-ol or hexane-3-ol.
Substitution: Formation of various substituted hexynes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-1-Hexyn-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (S)-1-Hexyn-3-OL depends on its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in various chemical reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
®-1-Hexyn-3-OL: The right-handed enantiomer of 1-Hexyn-3-OL, which may have different biological activities.
1-Hexyn-3-one: A related compound with a ketone group instead of a hydroxyl group.
1-Hexyn-3-al: A related compound with an aldehyde group instead of a hydroxyl group.
Uniqueness: (S)-1-Hexyn-3-OL is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. Its combination of an alkyne and a hydroxyl group also provides unique reactivity and versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C6H10O |
|---|---|
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
(3S)-hex-1-yn-3-ol |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3/t6-/m1/s1 |
Clave InChI |
LTFTWJYRQNTCHI-ZCFIWIBFSA-N |
SMILES isomérico |
CCC[C@@H](C#C)O |
SMILES canónico |
CCCC(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


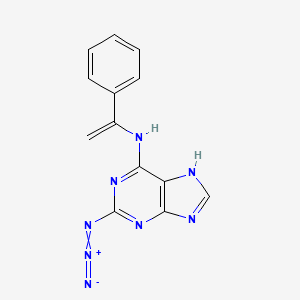


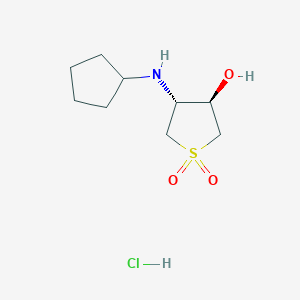
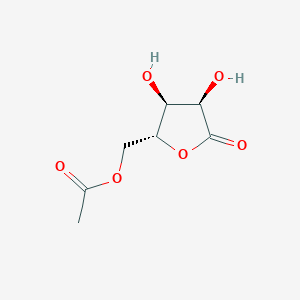
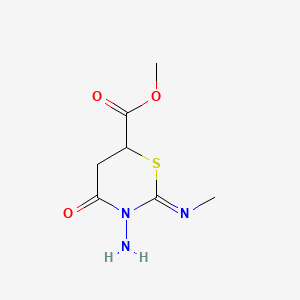
![2-Methyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B13801913.png)
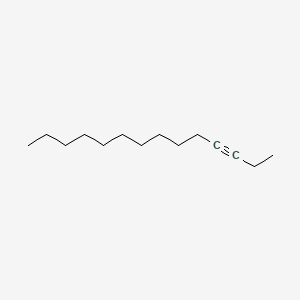
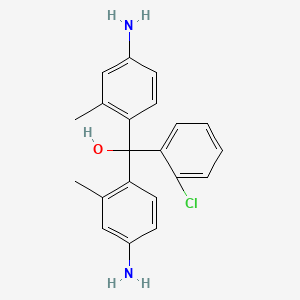
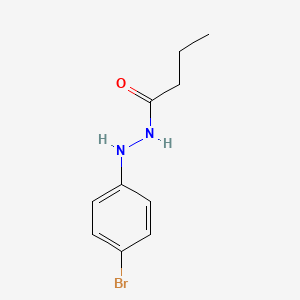
![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)
